![molecular formula C10H15BO3 B580932 (3-Methyl-5-propoxyphenyl)boronic acid CAS No. 1256346-06-1](/img/structure/B580932.png)
(3-Methyl-5-propoxyphenyl)boronic acid
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Overview
Description
“(3-Methyl-5-propoxyphenyl)boronic acid” is a boronic acid compound with the CAS Number: 1256346-06-1 . Its molecular formula is C10H15BO3 and it has a molecular weight of 194.04 . It is typically stored at room temperature under an inert atmosphere . The compound is solid in its physical form .
Synthesis Analysis
Boronic acids, including “(3-Methyl-5-propoxyphenyl)boronic acid”, are generally synthesized using well-known and relatively simple methods . They can be used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Molecular Structure Analysis
The InChI code for “(3-Methyl-5-propoxyphenyl)boronic acid” is 1S/C10H15BO3/c1-3-4-14-10-6-8(2)5-9(7-10)11(12)13/h5-7,12-13H,3-4H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.
Chemical Reactions Analysis
Boronic acids, including “(3-Methyl-5-propoxyphenyl)boronic acid”, are known for their ability to form reversible covalent interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This property makes them useful in various sensing applications .
Physical And Chemical Properties Analysis
“(3-Methyl-5-propoxyphenyl)boronic acid” is a solid compound . It is typically stored at room temperature under an inert atmosphere . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Suzuki–Miyaura Coupling
(a): Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions and functional group tolerance. The success of SM coupling relies on organoboron reagents, which play a crucial role in the transmetalation step .
(b): Boron Reagents for SM Coupling: Several classes of boron reagents have been developed for SM coupling. These reagents exhibit distinct properties tailored for specific coupling conditions. Notably, (3-Methyl-5-propoxyphenyl)boronic acid is one such organoboron reagent used in SM coupling reactions.
©: Mechanism: During SM coupling, oxidative addition occurs with electrophilic organic groups, leading to Pd–C bond formation. Transmetalation, on the other hand, involves nucleophilic organic groups transferring from boron to palladium.
(d): Applications: (3-Methyl-5-propoxyphenyl)boronic acid participates in SM coupling reactions, enabling the synthesis of diverse biaryl compounds. Researchers utilize this method for drug discovery, natural product synthesis, and materials science .
Sensing Applications
(a): Boronic Acid Interactions: Boronic acids interact with cis-diols and strong Lewis bases (e.g., fluoride or cyanide anions). These interactions make boronic acids valuable for sensing applications.
(b): Homogeneous and Heterogeneous Sensing: Boronic acids serve as sensors in both homogeneous assays and heterogeneous detection systems. Their ability to bind to specific analytes, such as sugars or other diols, makes them useful for biosensors and environmental monitoring .
Other Potential Applications
(a): Chemical Synthesis: (3-Methyl-5-propoxyphenyl)boronic acid can be employed in various synthetic routes, including the construction of complex molecules and functional materials.
(b): Catalysis: Researchers explore boronic acids as catalysts in diverse transformations, such as protodeboronation reactions. These reactions enable the formation of new C–C or C–heteroatom bonds .
Mechanism of Action
Safety and Hazards
The safety information for “(3-Methyl-5-propoxyphenyl)boronic acid” indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
(3-methyl-5-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-3-4-14-10-6-8(2)5-9(7-10)11(12)13/h5-7,12-13H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIXETMMBNQDES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCCC)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681645 |
Source
|
Record name | (3-Methyl-5-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-5-propoxyphenyl)boronic acid | |
CAS RN |
1256346-06-1 |
Source
|
Record name | Boronic acid, B-(3-methyl-5-propoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methyl-5-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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